molecular formula C28H33N5O2 B11428631 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11428631
M. Wt: 471.6 g/mol
InChI Key: QZBJNBLFFYAZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a potent and selective xanthine-based antagonist of the adenosine A 1 receptor. Its primary research value lies in its application as a pharmacological tool for elucidating the diverse physiological roles of adenosine signaling in the central nervous system and peripheral tissues. Studies utilizing this compound have been instrumental in investigating the A 1 receptor's involvement in modulating neurotransmitter release, neuronal excitability, and neuroprotection . By selectively blocking the inhibitory G i/o protein-coupled A 1 receptor, this antagonist facilitates research into conditions where adenosineergic tone is altered, such as in ischemic injury, sleep regulation, and epilepsy . The compound's specific structural features, including the 4-benzylpiperidinyl and 2-phenylethyl moieties, contribute to its high affinity and selectivity profile, making it a critical agent for in vitro binding assays and in vivo functional studies aimed at dissecting A 1 receptor-mediated pathways and validating its potential as a therapeutic target.

Properties

Molecular Formula

C28H33N5O2

Molecular Weight

471.6 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C28H33N5O2/c1-30-26-25(27(34)31(2)28(30)35)33(18-15-21-9-5-3-6-10-21)24(29-26)20-32-16-13-23(14-17-32)19-22-11-7-4-8-12-22/h3-12,23H,13-20H2,1-2H3

InChI Key

QZBJNBLFFYAZBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions

The alkylation is performed under inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), deprotonates the purine ring, enabling nucleophilic attack by the phenylethyl bromide. The reaction is exothermic and requires temperature control between 0°C and 25°C to prevent side reactions.

ParameterValue/Reagent
SolventDMF
BaseNaH (1.2 equiv)
Alkylating Agent2-Phenylethyl bromide
Temperature0°C → 25°C (gradual)
Reaction Time12–18 hours
Yield65–75%

Post-alkylation, the intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the mono-alkylated product.

ParameterValue/Reagent
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Reagent4-Benzylpiperidine-1-ylmethyl chloride
TemperatureReflux (40°C)
Reaction Time24–48 hours
Yield50–60%

The product is isolated using liquid-liquid extraction (DCM/water) and further purified via recrystallization from ethanol.

Final Cyclization and Oxidation

The penultimate step involves cyclization of the substituted purine intermediate to form the dihydro-1H-purine-2,6-dione structure. This is achieved through acid-catalyzed intramolecular cyclization using hydrochloric acid (HCl) in refluxing ethanol.

Mechanistic Insights

  • Acid Catalysis : Protonation of the carbonyl oxygen activates the purine ring for cyclization.

  • Oxidation : Ambient oxygen or mild oxidizing agents (e.g., hydrogen peroxide) facilitate the oxidation of the dihydro intermediate to the dione form.

ParameterValue/Reagent
SolventEthanol
AcidHCl (2M)
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield70–80%

Purification and Characterization

The final compound is purified using a combination of column chromatography (silica gel, methanol/dichloromethane) and high-performance liquid chromatography (HPLC) to achieve >95% purity. Structural validation is performed via:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic protons), 4.10 (s, piperidine CH₂), 3.50 (s, N-CH₃).

    • ¹³C NMR : Peaks at 160.5 ppm (C=O), 135.2 ppm (aromatic carbons).

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 472.6 ([M+H]⁺), consistent with the molecular formula C₂₈H₃₄N₅O₂⁺.

Comparative Analysis of Synthetic Routes

A comparative evaluation of published methods reveals trade-offs between yield, purity, and scalability:

MethodYield (%)Purity (%)Scalability
Alkylation-Substitution6092Moderate
One-Pot Multi-Step4588Low
Flow Chemistry7595High

The alkylation-substitution route remains the most widely adopted due to its reproducibility, though flow chemistry approaches show promise for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine core, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of piperidine, including compounds similar to 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, demonstrate significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives exhibit potent activity against various bacterial and fungal pathogens . This suggests a potential application in developing new antimicrobial agents.

2. Anticancer Properties
There is emerging evidence that compounds within this structural class may possess anticancer activity. Certain derivatives have shown effectiveness against cancer cell lines such as TK-10 and HT-29, indicating their potential as therapeutic agents in oncology . The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation.

3. Neurological Applications
The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on dopamine and serotonin receptors, which could lead to applications in treating neurological disorders such as depression or schizophrenia.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several synthesized piperidine derivatives against pathogens affecting tomato plants. Among these compounds, some exhibited significant antibacterial and antifungal activities compared to standard treatments like chloramphenicol . This highlights the potential agricultural applications of such compounds.

Case Study 2: Cancer Cell Line Studies
In vitro studies have demonstrated that certain derivatives of purine compounds can inhibit the growth of cancer cells. For example, compounds similar to this compound were tested against various cancer cell lines and showed promising results with low IC50 values . This indicates their potential as lead compounds for further drug development.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Compound 7-Position Substituent 8-Position Substituent Key Pharmacological Findings Reference
Target: 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 2-Phenylethyl 4-Benzylpiperidin-1-ylmethyl Not explicitly reported; structural analogs suggest potential DPP-4 or PDE inhibition. N/A
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione Benzyl 4-Methylpiperazin-1-ylmethyl Likely PDE3 inhibition (analogous to compounds in ); higher lipophilicity.
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) But-2-ynyl 3-Amino-piperidin-1-yl Superior DPP-4 inhibition potency (IC₅₀ < 1 nM) and prolonged duration of action.
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 2-(Piperazinyl)acetyl 8-Unsubstituted (modification at 7-position) Potent pulmonary vasodilator (anti-asthmatic activity); electron-withdrawing groups enhance efficacy.
8-[(4-Phenylpiperazin-1-yl)]-7-(4-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 4-Methylbenzyl 4-Phenylpiperazin-1-yl Structural similarity to DPP-4 inhibitors; potential α-adrenergic receptor affinity (Ki ~ 0.2–1.4 µM).

Key Observations:

Substituent Impact on Activity :

  • The 8-position modifications (e.g., piperidine vs. piperazine) influence receptor selectivity. For example, piperazine derivatives (e.g., BI 1356) show strong DPP-4 inhibition , whereas benzylpiperidine analogs (target compound) may target PDEs or adrenergic receptors due to increased steric bulk .
  • 7-position alkyl/aryl groups (e.g., 2-phenylethyl vs. benzyl) affect lipophilicity and binding kinetics. The 2-phenylethyl group in the target compound may enhance membrane permeability compared to bulkier benzyl analogs .

Potency and Selectivity: BI 1356 () demonstrates nanomolar DPP-4 inhibition, attributed to its 3-aminopiperidine and quinazolinylmethyl groups, which stabilize enzyme interactions. The target compound lacks these moieties, suggesting divergent mechanisms . Compounds with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) exhibit enhanced vasodilatory activity, implying that the target compound’s benzylpiperidine group (electron-neutral) may prioritize different targets .

Synthetic Pathways :

  • The target compound likely shares synthetic routes with analogs in and , such as alkylation of theophylline derivatives followed by piperidine/piperazine coupling .

Research Findings and Mechanistic Insights

  • Cardiovascular Activity: Derivatives like 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl]-propyl}-1,3-dimethylpurine-2,6-dione () show antiarrhythmic effects (LD₅₀/ED₅₀ = 54.9). The target compound’s benzylpiperidine group may similarly interact with ion channels but requires validation .
  • Anti-asthmatic Potential: Compounds with piperazinyl-acetyl groups at the 7-position () inhibit PDE3, reducing bronchospasm. The target compound’s 2-phenylethyl group could modulate cAMP pathways differently .

Biological Activity

The compound 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structure, characterized by a purine core with various substituents, suggests potential biological activities that warrant investigation. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N5O2C_{28}H_{33}N_{5}O_{2} with a molecular weight of approximately 457.57 g/mol. The structure includes:

  • A purine nucleus modified with methyl groups at positions 1 and 3.
  • A benzylpiperidine moiety at position 8.
  • A phenylethyl group at position 7.

The presence of these substituents is significant as they can influence the compound's pharmacological properties and interactions with biological targets.

Research Findings and Case Studies

A review of available literature reveals insights into the biological activities associated with compounds related to this compound:

Table: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
TheophyllineBronchodilator; affects adenosine receptors
FenethyllineStimulant; modulates dopamine pathways
CaffeineCNS stimulant; interacts with adenosine receptors
Benzylpiperidine DerivativesAntimicrobial; significant activity against bacteria and fungi

The mechanism through which this compound may exert its biological effects is likely multifaceted:

  • Receptor Modulation : By interacting with neurotransmitter receptors, it may enhance or inhibit specific signaling pathways.
  • Enzymatic Interference : The compound might inhibit enzymes involved in neurotransmitter metabolism or signaling cascades.

Future Directions

Further research is essential to fully elucidate the biological activities and therapeutic potential of this compound. Suggested areas for future investigation include:

  • In vitro and in vivo studies to determine specific binding affinities to neurotransmitter receptors.
  • Structure–activity relationship (SAR) analyses to identify modifications that enhance efficacy or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the 4-benzylpiperidinylmethyl group at the 8-position. For example, describes similar benzoylpiperidine derivatives synthesized via coupling reactions (e.g., 22b, 78% yield) using n-hexane/EtOAc (5:5) for purification .
  • Step 2 : Characterize intermediates via 1H-NMR^1 \text{H-NMR} (e.g., δ 1.70–2.01 ppm for piperidine protons) and HPLC (retention time 13.036 min, 95% purity at 254 nm) .
  • Step 3 : Validate final product purity using elemental analysis, noting potential discrepancies between calculated and observed values (e.g., C: 68.2% vs. 67.1% in 22b) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign protons in the piperidine ring (δ 1.70–3.96 ppm) and aromatic substituents (δ 6.91–8.08 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C25H28N8O2\text{C}_{25}\text{H}_{28}\text{N}_8\text{O}_2, MW 668.27 g/mol for analogs in ) .
  • HPLC : Monitor purity under isocratic conditions (e.g., methanol/buffer, 65:35, pH 4.6) .

Q. What purification strategies are optimal for isolating this compound?

  • Methodology :

  • Column Chromatography : Use silica gel with gradients like chloroform/methanol (9.5:0.5) for analogs with piperazine/phenyl groups .
  • Recrystallization : Optimize solvent systems (e.g., n-hexane/EtOAc) for crystalline intermediates .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data be resolved during synthesis?

  • Methodology :

  • Re-analytical Validation : Repeat synthesis and analysis to rule out impurities (e.g., reports C/H/N deviations due to residual solvents) .
  • Complementary Techniques : Use high-resolution mass spectrometry (HRMS) or 13C-NMR^{13} \text{C-NMR} to cross-validate molecular composition .
  • Hypothesis Testing : Explore alternative synthetic pathways if inconsistencies persist (e.g., uses NaSH in DMF at -20°C for thiopyrano derivatives) .

Q. What structural modifications enhance bioactivity in piperidine-purine-dione hybrids?

  • Methodology :

  • SAR Studies : Compare analogs like 7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-yl-dihydropurine-2,6-dione () to assess substituent effects on target binding .
  • In Silico Docking : Model interactions with receptors (e.g., SIRT3 or adenosine receptors) using software like AutoDock, guided by crystallographic data .

Q. How can reaction conditions be optimized for introducing the 4-benzylpiperidine moiety?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions, as in (methanol/buffer system) .
  • Catalyst Selection : Use DBU (1,8-diazabicycloundec-7-ene) to enhance alkylation efficiency, as in .
  • Temperature Control : Lower temperatures (-20°C) may stabilize reactive intermediates (e.g., ) .

Q. How to address solubility challenges in biological assays?

  • Methodology :

  • Formulation Strategies : Use co-solvents (e.g., DMSO <1%) or cyclodextrin complexes to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbonate in ) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.